1-Ethyl-1-octylpiperazinium chloride
Description
1-Ethyl-1-octylpiperazinium chloride is a quaternary ammonium salt featuring a piperazine core substituted with ethyl and octyl groups. Piperazinium derivatives are known for their applications in pharmaceuticals, ionic liquids, and surfactants due to their tunable hydrophobicity and charge distribution . The ethyl and octyl substituents likely enhance its amphiphilic nature, making it suitable for applications requiring both hydrophobic and hydrophilic interactions.
Properties
CAS No. |
109043-14-3 |
|---|---|
Molecular Formula |
C14H31ClN2 |
Molecular Weight |
262.86 g/mol |
IUPAC Name |
1-ethyl-1-octylpiperazin-1-ium;chloride |
InChI |
InChI=1S/C14H31N2.ClH/c1-3-5-6-7-8-9-12-16(4-2)13-10-15-11-14-16;/h15H,3-14H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
GOWQLDZDZAIJLI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+]1(CCNCC1)CC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1-octylpiperazinium chloride typically involves the alkylation of piperazine. The process begins with the reaction of piperazine with ethyl chloride to form 1-ethylpiperazine. This intermediate is then further reacted with octyl chloride to yield 1-Ethyl-1-octylpiperazinium chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the alkylation process .
Industrial Production Methods: Industrial production of 1-Ethyl-1-octylpiperazinium chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1-octylpiperazinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The piperazine ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazines, while oxidation and reduction can lead to different oxidation states of the piperazine ring .
Scientific Research Applications
1-Ethyl-1-octylpiperazinium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 1-Ethyl-1-octylpiperazinium chloride involves its interaction with specific molecular targets. The compound can interact with cellular membranes, leading to changes in membrane permeability and function. It may also interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural differences between 1-ethyl-1-octylpiperazinium chloride and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number | Key Features |
|---|---|---|---|---|---|
| 1-Ethyl-1-octylpiperazinium chloride* | C₁₄H₃₁ClN₂⁺ | ~278.9 (estimated) | Ethyl, octyl | Not provided | Amphiphilic, quaternary ammonium |
| 1-Ethyl-3-methylimidazolium chloride | C₆H₁₁ClN₂ | 146.62 | Ethyl, methyl (imidazolium core) | 65039-09-0 | Ionic liquid, skin/eye irritant |
| 1-Acetyl-4-methylpiperazine hydrochloride | C₇H₁₅ClN₂O | 178.67 | Acetyl, methyl | 60787-05-5 | Piperazine derivative, polar |
| Piperazinium,4-(ethoxycarbonyl)-1-ethyl-1-octyl-, iodide (1:1) | C₁₇H₃₅N₂O₂⁺·I⁻ | 426.376 | Ethyl, octyl, ethoxycarbonyl | 110029-79-3 | Iodide analog, higher molecular weight |
*Estimated based on structural analogs.
Key Observations:
- Alkyl Chain Impact : The octyl group in 1-ethyl-1-octylpiperazinium chloride increases hydrophobicity compared to shorter-chain analogs like 1-ethyl-3-methylimidazolium chloride. This could enhance its utility in micelle formation or as a phase-transfer catalyst .
- Pharmaceutical Relevance : Piperazine derivatives like 1-acetyl-4-methylpiperazine hydrochloride (CAS 60787-05-5) are used in drug synthesis, suggesting that 1-ethyl-1-octylpiperazinium chloride might also serve as an intermediate in medicinal chemistry .
Physicochemical Properties
While direct data on the target compound is sparse, comparisons can be inferred:
| Property | 1-Ethyl-1-octylpiperazinium chloride (estimated) | 1-Ethyl-3-methylimidazolium chloride | 1-Acetyl-4-methylpiperazine hydrochloride |
|---|---|---|---|
| Solubility | Moderate in polar solvents (e.g., water, ethanol) | Highly water-soluble | Soluble in polar aprotic solvents |
| Melting Point | Likely <100°C (ionic liquid behavior) | ~80–90°C | >200°C (crystalline solid) |
| Hazards | Potential skin/eye irritation (similar to imidazolium salts) | Skin Irrit. 2, Eye Irrit. 2 | Limited data; likely low acute toxicity |
Notes:
- The extended alkyl chain in 1-ethyl-1-octylpiperazinium chloride may reduce water solubility compared to smaller analogs like 1-ethyl-3-methylimidazolium chloride .
- Piperazinium salts generally exhibit higher thermal stability than imidazolium-based ionic liquids due to their saturated ring structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
